Tripropargylamine

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76089. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

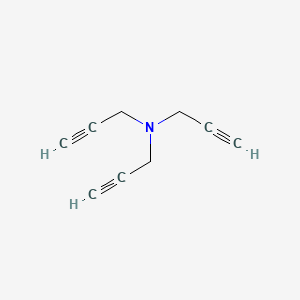

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N,N-bis(prop-2-ynyl)prop-2-yn-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-4-7-10(8-5-2)9-6-3/h1-3H,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHOBJWVNWMQMLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN(CC#C)CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022244 | |

| Record name | Tripropargylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6921-29-5 | |

| Record name | Tripropargylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6921-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tripropargylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006921295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tripropargylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76089 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tripropargylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(propyn-2-yl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.307 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIPROPARGYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5E92GFJ1AJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextualization Within Modern Synthetic Chemistry

In modern synthetic chemistry, there is a continuous drive towards efficiency, modularity, and the construction of complex molecular architectures from simple, readily available precursors. Tripropargylamine is firmly contextualized within this paradigm, primarily through its extensive use in "click chemistry." myskinrecipes.comnd.edu The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of a click reaction, utilizes terminal alkynes like those in this compound to react with azides, forming stable 1,2,3-triazole rings. nd.edutcichemicals.com This reaction is exceptionally reliable and high-yielding, proceeding under mild conditions and tolerating a wide variety of functional groups. tcichemicals.com

The structure of this compound is instrumental in the synthesis of important reagents used within click chemistry itself. It serves as the precursor for widely used Cu(I) stabilizing ligands, such as tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) and tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), which are crucial for maintaining the catalytic activity of the copper species in aqueous and organic media. scientificlabs.co.uk Beyond click chemistry, the reactivity of its alkyne groups makes this compound a key component in multicomponent reactions and in the synthesis of nitrogen-containing heterocycles, which are significant scaffolds in medicinal chemistry. ethz.chorganic-chemistry.orgnih.gov

Significance As a Multivalent Molecular Scaffold in Organic Synthesis

The defining feature of tripropargylamine is its nature as a C3-symmetric, multivalent molecular scaffold. nih.govnih.gov A scaffold in this context is a core molecular framework upon which more complex structures can be built. numberanalytics.com The term "multivalent" refers to its three identical reactive sites—the terminal alkynes—emanating from a central point. This trifunctional, tripod-like structure allows chemists to construct highly ordered, three-dimensional molecules with precise control over their architecture. nih.govnih.gov

This multivalency is exploited in several key areas:

Dendrimer and Star Polymer Synthesis : this compound serves as a core or branching unit in the creation of dendrimers and star-shaped polymers. nih.govustc.edu.cn By reacting azide-terminated polymer chains with the three alkyne "arms" of this compound, chemists can create complex, well-defined macromolecular structures. nih.govacs.org For example, it has been used to create 3-miktoarm (three different arms) star polymers through a combination of Atom Transfer Radical Polymerization (ATRP) and click reactions. nih.gov

Cross-linking Agent : The three reactive groups enable this compound to act as an efficient cross-linking agent, connecting multiple polymer chains together to form stable networks. researchgate.netambeed.com This is crucial in materials science for enhancing the mechanical properties and thermal stability of polymers and hydrogels. nd.eduresearchgate.net For instance, it has been used as a cross-linker for polybutadiene-based binders in solid propellants and to create 2D polyglycerol nanosheets. researchgate.net

Multivalent Ligand Assembly : In medicinal chemistry and chemical biology, presenting multiple copies of a bioactive ligand can significantly enhance binding affinity to biological targets like proteins or receptors. nih.gov this compound provides a compact and rigid core for the trivalent display of peptides or other ligands, which has been used to target melanocortin receptors. nih.govdntb.gov.uarsc.org

Overview of Key Research Trajectories and Applications

Foundational Synthetic Routes to this compound and its Analogues

The most common and straightforward method for synthesizing this compound is through the nucleophilic substitution reaction between propargyl bromide and an excess of aqueous ammonia (B1221849). In this process, the nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic carbon of propargyl bromide. This leads to the sequential alkylation of ammonia to form the tertiary amine, this compound. The use of excess ammonia is critical to drive the reaction to completion and to neutralize the hydrobromic acid byproduct. A similar synthetic strategy can be employed using propargyl chloride, with the choice between the halide precursors often dictated by cost and availability. chemicalbook.comontosight.ai

Another documented synthetic approach involves the reaction of propargylamine (B41283) with propargyl bromide. In this variation, propargylamine, a primary amine, is further alkylated to the tertiary amine. This method also requires a base to scavenge the hydrobromic acid generated during the reaction.

Furthermore, a distinct method for producing propargylamine compounds involves reacting a propargyl compound with an aromatic aldehyde in the presence of ammonia. google.com This process, however, is generally aimed at producing primary propargylamines while minimizing the formation of di- and this compound byproducts. google.com The synthesis of this compound can also be achieved by reacting this compound itself with propargyl bromide to form the corresponding tetrapropargylammonium salt, which can then be treated to yield the desired product. dtic.mil

These fundamental synthetic strategies can be adapted to produce a variety of this compound analogues. By utilizing different substituted propargyl halides or other alkylating agents, a diverse library of N,N-bis(alkynyl)alkyn-1-amines can be accessed, expanding their utility in various chemical applications.

Functionalization through Click Chemistry Paradigms

This compound, with its three terminal alkyne functionalities, is a highly valuable and versatile building block in the realm of click chemistry. This set of powerful, selective, and high-yielding reactions allows for the efficient construction of complex molecular architectures. The C3-symmetric nature of this compound makes it an ideal scaffold for creating a wide range of functional molecules.

Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Applications

The Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) stands as a cornerstone of click chemistry, facilitating the formation of 1,2,3-triazole rings from terminal alkynes and azides. This compound readily participates in this transformation, enabling the attachment of up to three azide-containing molecules.

This compound serves as a trifunctional core, enabling the synthesis of a diverse array of compounds through CuAAC reactions. Its structure allows for the simultaneous or sequential reaction with three different azide partners, leading to the creation of complex, multifunctional molecules from a simple starting material. This approach has been widely used to synthesize dendrimers, tripodal ligands, and functional polymers. sigmaaldrich.comscientificlabs.co.uk

For example, the reaction of this compound with benzyl (B1604629) azide yields tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine, a well-known chelating agent. orgsyn.org Similarly, reacting this compound with pyrene azide produces a fluorescent chemosensor capable of detecting metal ions. acs.org The click reaction has also been employed to attach this compound derivatives to biological molecules, such as nucleosides, for applications in bioorganic and medicinal chemistry. seela.netnih.govacs.orgresearchgate.netacs.org

The following table showcases examples of molecules synthesized using this compound as a core substrate in CuAAC reactions.

| Azide Reactant | Resulting Product | Application Area |

| Benzyl Azide | Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine | Ligand Synthesis |

| 1-Azidomethylpyrene | N,N-Tris[[(1-pyren-1-ylmethyl)-1H-1,2,3-triazol-4-yl]methyl]amine | Fluorescent Chemosensors |

| Azide-functionalized Nucleosides | Branched Nucleic Acid Analogues | Bioorganic Chemistry |

| Azide-modified MSH(4) ligand | Multivalent Melanocortin Receptor Ligands | Medicinal Chemistry |

Beyond its role as a substrate, this compound is a pivotal precursor in the synthesis of ligands that significantly enhance the efficacy of CuAAC reactions. The resulting tris(triazolylmethyl)amine structures are excellent chelators for copper(I), the active catalyst in the CuAAC cycle. These ligands stabilize the Cu(I) oxidation state, preventing its disproportionation or oxidation and thereby accelerating the reaction. sigmaaldrich.comscientificlabs.co.uk

A prominent example is tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA), which is synthesized from this compound and benzyl azide. orgsyn.org TBTA and its analogues have been shown to promote CuAAC reactions, allowing them to proceed under milder conditions with lower catalyst loadings. The tripodal architecture of these ligands creates a pre-organized binding pocket for the copper ion, facilitating the catalytic process. The modular nature of their synthesis allows for the fine-tuning of ligand properties by simply varying the azide component, leading to the development of ligands with tailored electronic and steric characteristics. rsc.org

Mechanistic studies have shed light on the crucial role of this compound-derived ligands in CuAAC catalysis. The reaction is understood to proceed via a copper acetylide intermediate. The primary function of the ligand is to stabilize this intermediate and facilitate the subsequent steps in the catalytic cycle. orgsyn.org

When polydentate, coordinating substrates like this compound are used, there is a tendency to form thermodynamically stable, oligomeric copper acetylide aggregates. orgsyn.org These aggregates can tie up the copper catalyst in an "off-cycle" state, slowing down the reaction. The addition of a supporting ligand, such as TBTA, can help to prevent the formation of these unreactive species and maintain a higher concentration of the active monomeric catalyst. However, it has also been noted that in some cases, omitting the supportive ligand can simplify purification, as the product itself can act as a ligand for the copper catalyst. orgsyn.orgrsc.org

The Copper(I)-Catalyzed Alkyne-Azide Cycloaddition is renowned for its high regioselectivity, almost exclusively producing the 1,4-disubstituted 1,2,3-triazole isomer. This selectivity is a direct consequence of the reaction mechanism involving the copper acetylide intermediate. When this compound undergoes CuAAC, the reaction with an azide yields the 1,4-disubstituted triazole rings connected to the central nitrogen atom via a methylene (B1212753) linker.

Regarding stereochemistry, if the azide reactant possesses a stereocenter, the CuAAC reaction typically proceeds with retention of that stereocenter's configuration. The reaction itself does not usually introduce new stereocenters. However, the C3-symmetric nature of this compound can be harnessed to create chiral environments. By reacting this compound with chiral azides, chiral tris(triazolylmethyl)amine ligands can be synthesized, which can then be employed in asymmetric catalysis.

Polymerization and Macromolecular Architectures

Dendrimer-like Star-Branched Polymer Construction

Synthesis of Linear, Graft, and Star Copolymers

The trifunctional nature of this compound makes it an excellent core-forming molecule in the synthesis of complex polymer architectures such as star copolymers. The "arm-first" method is a common strategy employed, where linear polymer chains are synthesized first and then attached to a central core.

In this context, techniques like Atom Transfer Radical Polymerization (ATRP) are used to create well-defined polymer arms with terminal groups that can be easily converted to azides. researchgate.net These azido-terminated polymer chains are then "clicked" onto the this compound core in a highly efficient CuAAC reaction. This approach allows for the synthesis of 3-miktoarm star polymers, which are star-shaped molecules where the radiating arms have different chemical compositions. researchgate.netcmu.edu

For instance, researchers have demonstrated the synthesis of 3-miktoarm stars and first-generation mikto-dendritic copolymers by first preparing uniform polymers with terminal bromine atoms via ATRP. These bromine ends are converted into azido (B1232118) groups. Subsequently, these polymer chains are attached to this compound, the trifunctional alkyne molecule, to create the desired star architecture. researchgate.net This method provides excellent control over the final structure, yielding star polymers in high yields. researchgate.net

Another approach involves capping a polymer with this compound to create a macromolecule with multiple alkyne functionalities. For example, a polymer with two ends can be capped with this compound at each end, resulting in a tetra-alkyne-terminated polymer. This functionalized polymer can then be reacted with other azide-containing polymers to form branched or graft copolymer structures. acs.orgnih.gov

| Polymer Architecture | Synthetic Strategy | Role of this compound | Polymerization Technique | Key Reaction | Reference(s) |

| 3-Miktoarm Star Polymer | Arm-First | Trifunctional Alkyne Core | ATRP | CuAAC "Click" Reaction | researchgate.net |

| Branched Copolymer | Grafting-Onto | Alkyne-functionalized Capping Agent | ATRP | CuAAC "Click" Reaction | acs.org |

Controlled Formation of Hydrogel Networks

Hydrogels are three-dimensional polymer networks capable of absorbing large amounts of water. The precise control over the network structure is crucial for tailoring their mechanical and chemical properties. This compound, when used in conjunction with multi-functionalized complementary reactants, enables the formation of well-defined hydrogel networks through click chemistry. researchgate.net

The principle relies on reacting a trifunctional alkyne, such as this compound, with a polymer bearing multiple azide groups. The high specificity and efficiency of the CuAAC reaction ensure the formation of a covalently cross-linked and structurally uniform network. researchgate.net This method contrasts with traditional hydrogel syntheses that often rely on less controlled radical polymerization, leading to networks with structural defects. researchgate.net

For example, hydrogels can be constructed using poly(ethylene glycol) (PEG) as the main structural component due to its hydrophilicity and biocompatibility. By synthesizing multi-arm PEG macromers functionalized with azide groups and cross-linking them with a trifunctional alkyne like this compound, it is possible to create hydrogels with significantly improved mechanical performance and tailored chemical properties. researchgate.netcaltech.edu The selectivity of the azide-alkyne coupling allows for the incorporation of various additives and functional groups into the gel network without interfering with the cross-linking reaction. researchgate.net This controlled synthesis leads to nearly ideal network structures, which can endure many cycles of swelling and deswelling without significant degradation. researchgate.net

Mechanochemical Synthesis Approaches for this compound Derivatives

Mechanochemistry, which uses mechanical force (e.g., through ball milling) to induce chemical reactions, offers a solvent-free and often more efficient alternative to traditional solution-based synthesis. researchgate.netmdpi.com This approach has been successfully applied to the synthesis of this compound derivatives.

A notable example is the mechanochemical synthesis of tripodal tris[4-(1,2,3-triazol-5-ylidene)methyl]amine mesoionic carbene ligands. In this process, this compound is milled together with benzyl azide in the presence of copper(II) acetate (B1210297) monohydrate and sodium ascorbate. researchgate.net This solid-state reaction proceeds efficiently to yield the desired triazole-based product, demonstrating that complex molecular structures can be assembled from this compound under solvent-free conditions. researchgate.net Mechanochemical methods can lead to reduced reaction times and sometimes provide access to products that are not easily formed in solution. researchgate.net

Table: Mechanochemical Synthesis of a this compound Derivative

| Reactant 1 | Reactant 2 | Catalyst/Additive | Method | Product Type | Reference |

|---|

Synthesis of Novel Heterocyclic Compounds

The reactive alkyne groups of propargylamines are valuable precursors for the synthesis of various heterocyclic compounds.

Research has demonstrated a novel synthetic route to produce furodihydropyridines starting from tripropargylamines. nih.govrsc.orgresearchgate.net This transformation highlights the utility of the this compound scaffold in cascade reactions that build complex heterocyclic systems.

While not involving this compound directly, the closely related bispropargylamine compounds have been utilized in the synthesis of benzoisoindole derivatives. nih.govrsc.orgresearchgate.net These reactions showcase the broader applicability of the propargylamine motif in constructing fused heterocyclic structures, such as the wavelength-tunable bisbenzo[f]isoindolylidene fluorophores. nih.gov

This compound is an ideal central scaffold for preparing trimeric glycoconjugates, which are molecules with three sugar units radiating from a central point. These structures are of interest for studying multivalent carbohydrate-protein interactions. mdpi.comrsc.org

The synthesis typically involves a CuAAC reaction between this compound and a sugar molecule that has been modified to contain an azide group (an "azidosugar"). mdpi.com By reacting three equivalents of an azidosugar with one equivalent of this compound, a trimeric glycocluster is formed with high efficiency. mdpi.comrsc.org Researchers have synthesized a series of these branched glycoconjugates using various per-acetylated anomeric azides derived from glucose, galactose, and maltose. mdpi.com These multivalent glycoconjugates have shown potential as low molecular weight gelators and as catalysts for other click reactions. mdpi.com

Table: Example of Trimeric Glycoconjugate Synthesis

| Central Scaffold | Sugar Building Block (Example) | Reaction Type | Product | Application | Reference(s) |

|---|---|---|---|---|---|

| This compound | Per-acetylated glucose anomeric azide | CuAAC | Trimeric Glycocluster 10 | Supramolecular Gels, Catalysis | mdpi.com |

Nucleic Acid Analogues with Triazole Functionalities

The integration of this compound into nucleic acid structures provides a powerful platform for creating branched analogues with multiple functionalization points. seela.net This strategy leverages the three terminal alkyne groups of this compound, which can serve as handles for attaching various molecules through the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry". seela.netscispace.com This approach allows for the introduction of multiple reporter groups, such as fluorophores, or other functionalities onto a single nucleoside, thereby enabling the development of advanced diagnostic and research tools. seela.net

A key application of these analogues is the postsynthetic "double click" conjugation, where two of the terminal triple bonds of the this compound residue react with azide-functionalized molecules. seela.netmdpi.com This method has been used to attach multiple dye molecules to a single point within a DNA strand. seela.net

Research Findings on this compound-Modified Nucleosides

| Modified Nucleoside | Synthetic Precursor | Synthetic Method | Key Application | Reference |

| 5-Tripropargylamine-2'-deoxyuridine (5-TPA-dU) | 5-iodo-2'-deoxyuridine and this compound | Sonogashira cross-coupling | Incorporation into oligonucleotides for dual-labeling with fluorescent dyes. | seela.net |

| 7-Tripropargylamine-7-deaza-2'-deoxyguanosine | 7-iodo-7-deaza-2'-deoxyguanosine and this compound | Sonogashira cross-coupling | "Double-clicking" with 1-azidomethyl pyrene to create fluorescently labeled guanosine (B1672433) analogues. | mdpi.comnih.gov |

One significant study detailed the synthesis of 5-tripropargylamine-2'-deoxyuridine (5-TPA-dU) and its incorporation into DNA. seela.net The sterically demanding this compound group at the C5-position of uridine (B1682114) was found to be well-accommodated within the DNA duplex. seela.net Thermal denaturation studies (Tm) revealed that a base pair between the modified uridine (5-TPA-dU) and a natural deoxyadenosine (B7792050) (dA) is as stable as a canonical thymidine-deoxyadenosine (T-dA) base pair, and may even have a slight stabilizing effect on the duplex. seela.net

Following incorporation into an oligonucleotide, the two terminal alkyne groups of the 5-TPA-dU were functionalized using a "double click" reaction with the non-fluorescent 3-azido-7-hydroxycoumarin. seela.netscispace.com This reaction yielded a strongly fluorescent bis-coumarin labeled oligonucleotide. seela.netscispace.com However, it was observed that this bis-labeled conjugate was less fluorescent than oligonucleotides labeled with only a single coumarin (B35378) triazolide. scispace.comacs.org This phenomenon is attributed to self-quenching between the two closely positioned fluorophores. acs.org

A similar strategy was employed with a guanosine analogue. mdpi.comnih.gov Starting from 7-iodo-7-deaza-2'-deoxyguanosine, a Sonogashira cross-coupling with an excess of this compound yielded a di-acetylene derivative at the 7-deaza position. mdpi.com This substrate, containing two terminal triple bonds, was then "double-clicked" with 1-azidomethyl pyrene to generate a dual-labeled guanosine analogue. mdpi.comnih.gov

Derivatization and Properties of this compound-Containing Nucleic Acids

| This compound Analogue | Derivatizing Agent | Reaction Type | Key Finding | Reference |

| 5-TPA-dU in Oligonucleotide | 3-azido-7-hydroxycoumarin | Double CuAAC ("double click") | The resulting bis-dye conjugate was fluorescent but exhibited self-quenching, leading to lower fluorescence compared to a single-dye conjugate. | seela.netscispace.comacs.org |

| 7-Tripropargylamine-7-deaza-2'-deoxyguanosine | 1-azidomethyl pyrene | Double CuAAC ("double click") | Demonstrates the versatility of the this compound scaffold for dual-labeling of purine (B94841) analogues. | mdpi.comnih.gov |

| 5-TPA-dU in Oligonucleotide | N/A | Hybridization Study | The 5-TPA-dU–dA base pair is as stable as a T–dA base pair and does not destabilize the DNA duplex. | seela.net |

These findings highlight that while this compound is a valuable tool for introducing multiple functionalities into nucleic acids via triazole linkages, the proximity of the attached groups must be considered to avoid undesirable interactions such as fluorescence quenching. scispace.comacs.org The ability to create branched, multiply-functionalized nucleic acids that maintain duplex stability opens avenues for developing sophisticated probes and materials for various bio-applications. seela.net

This compound as a Precursor for Advanced Ligand Systems

The reactivity of the three propargyl groups on the central nitrogen atom makes this compound an ideal scaffold for creating multidentate ligands. These ligands are instrumental in stabilizing metal centers and modulating their catalytic activity.

A prominent application of this compound is in the synthesis of polytriazole-based ligands through the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction allows for the efficient and modular construction of tris(triazolylmethyl)amine derivatives. sigmaaldrich.comscientificlabs.co.uk By reacting this compound with various organic azides, a diverse library of ligands can be generated.

For instance, the reaction with benzyl azide yields tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), a widely used ligand for stabilizing Cu(I) in various catalytic processes. scientificlabs.co.ukrsc.org Similarly, reacting this compound with 2-azidoethanol (B47996) produces tris[1-(2-hydroxyethyl)-1H-1,2,3-triazol-4-yl]methyl}amine (THETA), a more polar and water-soluble ligand. ppm.edu.placs.org The synthesis of these ligands is often straightforward, and they can be characterized using standard spectroscopic techniques such as NMR and IR spectroscopy, as well as mass spectrometry. orgsyn.org

The resulting tripodal ligands, with their three triazole rings, are excellent chelators for various metal ions, particularly copper(I). ppm.edu.pl The triazole units play a crucial role in stabilizing the catalytically active metal species, preventing aggregation and deactivation. rsc.org This has led to their extensive use in CuAAC reactions themselves, where they can act as autocatalytic products, accelerating the reaction. nih.govresearchgate.net

Table 1: Examples of Polytriazole-Based Ligands Derived from this compound

| Ligand Name | Abbreviation | Azide Precursor | Key Feature |

| Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine | TBTA | Benzyl azide | Widely used, good solubility in organic solvents. scientificlabs.co.ukrsc.org |

| Tris[1-(2-hydroxyethyl)-1H-1,2,3-triazol-4-yl]methyl}amine | THETA | 2-Azidoethanol | Increased polarity and water solubility. ppm.edu.placs.org |

| Tris-(lauryl triazole)amine | TLTA | 1-Azidododecane (B3047302) | Long alkyl chains for membrane association. pnas.orgnih.gov |

Beyond simple triazoles, this compound can be a precursor to more sophisticated ligand systems like mesoionic carbenes (MICs). researchgate.net MICs are a class of N-heterocyclic carbenes (NHCs) that have gained significant attention as ligands in catalysis. rsc.orgmdpi.com The synthesis of tris[4-(1,2,3-triazol-5-ylidene)methyl]amine-based MICs from this compound derivatives has been explored. researchgate.net

The process typically involves the initial synthesis of a tris(triazolylmethyl)amine, followed by alkylation of the triazole rings to form tricationic tris[4-(1,2,3-triazolium)methyl]amines. researchgate.net Deprotonation of these triazolium salts can then yield the desired tris-MIC ligand. DFT calculations have been employed to understand the regioselectivity of the alkylation step, which can be challenging due to the presence of multiple nucleophilic centers. researchgate.netresearchgate.net These multidentate MIC ligands can then be complexed with various transition metals, such as silver(I) and cobalt(II/III), to form complexes with unique geometries and catalytic properties. researchgate.net

The design of ligands derived from this compound is guided by several key principles aimed at optimizing catalytic performance. The electronic and steric properties of the ligand play a crucial role in modulating the activity and selectivity of the metal catalyst. numberanalytics.com

Steric Effects: The substituents on the triazole rings can create a specific steric environment around the metal center. numberanalytics.com This can influence substrate accessibility and control the stereoselectivity of a reaction. For example, bulky substituents can enforce specific coordination geometries on the metal, as seen in cobalt complexes with tris-MIC ligands. researchgate.net

Electronic Effects: The electronic nature of the substituents on the ligand can modulate the electron density at the metal center. numberanalytics.com Electron-donating groups can enhance the reactivity of the catalyst in certain reactions, while electron-withdrawing groups can stabilize the metal in a particular oxidation state.

Chelation and Ligand Denticity: The tripodal nature of this compound-derived ligands allows for strong chelation to the metal center, which enhances catalyst stability and prevents ligand dissociation. rsc.org The ability of these ligands to act as tridentate or even tetradentate coordinators (in the case of some MICs) is a key feature of their design. researchgate.net

Solubility: The choice of substituents on the triazole rings can be used to tune the solubility of the resulting ligand and its metal complex, allowing for catalysis in a variety of solvent systems, from organic media to aqueous solutions. scientificlabs.co.ukppm.edu.pl

By systematically varying the azide precursor in the CuAAC reaction, or by further modifying the resulting triazole rings, ligands can be tailored to meet the specific demands of a particular catalytic transformation. nih.govmdpi.com

Mesoionic Carbene Ligands Derived from this compound

Heterogeneous Catalysis Incorporating this compound Derivatives

While much of the focus has been on homogeneous systems, derivatives of this compound also hold promise in the realm of heterogeneous catalysis. In heterogeneous catalysis, the catalyst exists in a different phase from the reactants, which offers advantages in terms of catalyst separation and recycling. wikipedia.org

This compound-derived ligands can be immobilized on solid supports, such as polymers or silica, to create heterogeneous catalysts. cuni.czrug.nl The terminal alkyne groups of this compound or the functional groups on the derived polytriazole ligands can be used as anchor points for grafting onto the support material. This approach combines the high activity and selectivity of molecular catalysts with the practical benefits of heterogeneous systems. For example, polymer-supported peptide-based ligands have been shown to be effective and recyclable in palladium-catalyzed cross-coupling reactions. mdpi.com

Homogeneous Catalysis Mediated by this compound-Derived Complexes

This compound-derived ligands have had a significant impact on homogeneous catalysis, particularly in reactions mediated by copper complexes.

Ligands derived from this compound, especially the polytriazole-based systems, are renowned for their ability to stabilize copper(I), the key catalytic species in a wide range of organic transformations. sigmaaldrich.comscientificlabs.co.ukppm.edu.pl The CuAAC reaction is a prime example where these ligands are not only products but also potent accelerators of the catalytic cycle. nih.govresearchgate.net

The mechanism of the CuAAC reaction involves several copper-containing intermediates. orgsyn.orgorgsyn.org The role of the triazole-based ligand is to prevent the formation of inactive off-cycle copper species, such as oligomeric copper acetylide aggregates, which can slow down or halt the reaction. orgsyn.orgorgsyn.org By coordinating to the copper(I) center, the ligand helps to maintain a population of monomeric, catalytically active copper acetylide species. orgsyn.org

Furthermore, in reactions starting from Cu(II) salts, the triazole ligand has been shown to facilitate the reduction of Cu(II) to the active Cu(I) state, a crucial initiation step for the catalytic cycle. nih.govresearchgate.net This autocatalytic behavior, where the product of the reaction accelerates its own formation, can lead to significant rate enhancements. nih.govresearchgate.net

Beyond the CuAAC reaction, copper complexes of this compound-derived ligands have been investigated in other catalytic processes, including the cycloaddition of azides with 1-iodoalkynes and hydrosilylation reactions. orgsyn.orgmdpi.com The modular nature of these ligands, allowing for fine-tuning of their steric and electronic properties, makes them highly versatile for developing new copper-catalyzed methodologies.

Autocatalytic Systems and Self-Reproducing Catalysts

This compound serves as a critical structural scaffold in the development of autocatalytic and self-reproducing systems, particularly within the framework of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. In these systems, a product of the reaction acts as a catalyst for its own formation, leading to an acceleration in the reaction rate over time.

One prominent example involves the CuAAC reaction between this compound and 2-azidoethanol in the presence of copper(II) salts. researchgate.netacs.orgbeilstein-journals.org The resulting product, tris-(hydroxyethyltriazolylmethyl)amine, demonstrates autocatalytic behavior by accelerating the reaction through a dual mechanism. researchgate.netacs.orgbeilstein-journals.org Firstly, the triazole product coordinates with Cu(II) and promotes its reduction to the catalytically active Cu(I) state. researchgate.netacs.orgbeilstein-journals.org Secondly, it enhances the catalytic reactivity of Cu(I) in the cycloaddition step itself. researchgate.netacs.orgbeilstein-journals.org This cooperative process results in a significant rate enhancement of over 400-fold during the course of the reaction. researchgate.netacs.orgbeilstein-journals.org When this reaction is conducted within a 1% agarose (B213101) gel, it generates a propagating autocatalytic front. researchgate.netacs.org

Furthermore, this compound is a key building block in more complex self-reproducing systems that can mimic biological processes like membrane growth. researchgate.netsigmaaldrich.com In one such system, this compound is used as a scaffold that reacts with 1-azidododecane to form a copper-chelating oligotriazole ligand, Tris-(lauryl triazole)amine (TLTA). researchgate.netsigmaaldrich.comsigmaaldrich.com This TLTA ligand, when complexed with copper(I), becomes a catalyst that not only drives its own synthesis from this compound and 1-azidododecane (completing an autocatalytic cycle) but also catalyzes the formation of triazole phospholipids (B1166683) from other precursors. researchgate.netsigmaaldrich.comrug.nl This dual catalytic function leads to the continuous synthesis of both the catalyst and the membrane components, resulting in sustained membrane growth and even vesicle division. researchgate.netsigmaaldrich.commdpi.com The presence of phospholipid membranes is crucial, as they help to solubilize the hydrophobic TLTA ligand and its precursors, creating a synergistic relationship between the catalyst and the membrane it helps to build. researchgate.netsigmaaldrich.com

These systems, where this compound provides the core structure for a molecule that catalyzes its own formation, are considered prototypical examples of autocatalysis where a product acts as a ligand to enhance the activity of a metal catalyst. researchgate.netacs.orgbeilstein-journals.org

| System Type | This compound Role | Reactants | Autocatalytic Product/Catalyst | Key Finding |

| Autocatalytic CuAAC | Alkyne Scaffold | This compound, 2-azidoethanol, Cu(II) | Tris-(hydroxyethyltriazolylmethyl)amine-Cu(I) complex | Product accelerates its own formation by promoting Cu(II) reduction and enhancing Cu(I) activity, achieving a >400x rate increase. researchgate.netacs.orgbeilstein-journals.org |

| Self-Reproducing Membranes | Catalyst Scaffold | This compound, 1-azidododecane, Alkyne lysolipid, Cu(I) | Tris-(lauryl triazole)amine (TLTA)-Cu(I) complex | Catalyst drives its own synthesis and the synthesis of phospholipids, leading to continuous membrane growth. researchgate.netsigmaaldrich.comsigmaaldrich.com |

| Self-Assembling Nanospheres | Core Scaffold | This compound, Azide-modified peptides, Cu(I) | Tris(triazole) tripodal peptides | Continuous generation of peptides that spontaneously assemble into nanospheres. |

Potential in Enantioselective Catalysis

Enantioselective catalysis is a critical field focused on synthesizing specific stereoisomers of chiral molecules, which is often achieved using chiral ligands complexed to a metal center. mdpi.comscu.edu.cn While this compound is a well-established precursor for various achiral tripodal ligands used in catalysis, a review of the scientific literature did not yield specific examples of chiral derivatives of this compound being employed as ligands in enantioselective catalysis. The field predominantly relies on other classes of established chiral ligands, such as those based on BINOL, Salen, and various chiral phosphines, to achieve asymmetric induction. mdpi.comscu.edu.cn

Metallogels as Recyclable Catalytic Platforms

This compound has been utilized as a foundational building block for creating low-molecular-weight gelators that can form metallogels for use as recyclable catalysts. mdpi.com These supramolecular structures immobilize the catalytic metal center within a gel matrix, combining the advantages of homogeneous catalysis (high efficiency) with heterogeneous catalysis (ease of separation and recycling). mdpi.com

In a specific application, this compound is the starting material for the synthesis of a trimeric glycocluster. mdpi.com This molecule, when mixed with copper(II) sulfate (B86663) (CuSO₄) and a reducing agent in an appropriate solvent, forms a metallogel. mdpi.com The resulting copper-containing metallogel proves to be an effective and recyclable catalyst for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. mdpi.com

The utility of this system was demonstrated by fabricating a gel column packed with the metallogel. mdpi.com A solution containing the reactants (an azide and an alkyne) was passed through the column, yielding the desired triazole product. mdpi.com The study showed that the metallogel column was effective for multiple cycles, successfully converting reactants into products without significant loss of catalytic activity. mdpi.com Furthermore, the same gel column could be used to catalyze a different CuAAC reaction with a new set of reactants, highlighting its stability and versatility as a recyclable catalytic platform. mdpi.com The gelator derived from this compound thus enables the creation of a stationary-phase catalyst that can be used for continuous-flow reactions and is easily reusable. mdpi.com

| Gelator Precursor | Metal Ion | Gel Formation | Catalytic Application | Recyclability |

| Trimeric glycocluster synthesized from this compound | Copper(II) | Forms a stable metallogel with CuSO₄ and a reducing agent. mdpi.com | Catalyzes the CuAAC reaction between various azides and alkynes. mdpi.com | The metallogel, used in a column, effectively catalyzed reactions over multiple cycles and for different substrates. mdpi.com |

Applications in Advanced Materials Science and Engineering

Functional Polymer Design and Synthesis

The incorporation of tripropargylamine into polymer structures enables the development of materials with tailored properties and functionalities. Its role as a cross-linker or a core building block is fundamental to creating sophisticated polymeric systems.

Stimulus-responsive polymers, often referred to as "smart" polymers, can undergo significant changes in their physical or chemical properties in response to external stimuli such as pH, temperature, or redox potential. nih.govfrontiersin.orgmagtech.com.cnrsc.org this compound is instrumental in constructing such materials, particularly through the formation of surface-cross-linked micelles (SCMs). nih.gov

By using cleavable cross-linkers in conjunction with tripropargylammonium-containing surfactants, SCMs can be engineered to disassemble under specific conditions. nih.gov For instance, incorporating a disulfide-containing diazido cross-linker allows the resulting nanoparticles to break apart in response to a reducing environment. iastate.edu This disintegration exposes the buried hydrophobic tails of the surfactant molecules, leading to a rapid release of encapsulated contents. nih.goviastate.edu Similarly, SCMs can be designed to respond to changes in pH. nih.gov This "caged" surfactant approach, where the material's surface activity is switched on by a specific trigger, demonstrates a sophisticated application of this compound in creating materials with controlled release capabilities. nih.gov

Biofunctional polymers are designed to interact with biological systems in a specific manner. This compound serves as a valuable component in the synthesis of these materials. For example, it has been used as a core to react with azide-terminated functionalized polycyclooctene, produced via ring-opening metathesis polymerization (ROMP), to form a liquid crystalline gel. acs.orgnih.gov The resulting swollen gels exhibited rapid and reversible optical switching when subjected to an electric field. acs.orgnih.gov

In another application, this compound is used to create branched polymers with distinct hydrophobic and hydrophilic domains. acs.org Azidotelechelic polystyrene, a hydrophobic polymer, can be capped at each end with this compound using CuAAC. This tetra-alkyne-terminated polystyrene then reacts with azido-terminated poly(acrylic acid) (PAA), a hydrophilic polymer, to form a branched structure. acs.org This results in a polymer with a hydrophobic core and a hydrophilic shell, a configuration often sought for creating biocompatible materials. acs.org

The synthesis of surface-cross-linked micelles (SCMs) is a prime example of this compound's utility in creating multifunctional organic nanoparticles. nih.govresearchgate.net The process typically involves the self-assembly of surfactants containing a tripropargylammonium headgroup into micelles in an aqueous solution. nih.govresearchgate.netacs.org The dense layer of alkyne groups on the micelle surface, provided by the this compound headgroup, facilitates efficient cross-linking via the CuAAC "click" reaction with a diazide cross-linker. nih.govacs.org This covalent capture of the micellar structure results in stable, water-soluble organic nanoparticles, typically 4-10 nm in diameter. researchgate.netacs.org

A key feature of these SCMs is the presence of residual alkyne groups on their surface, which allows for easy post-functionalization through another round of click reactions. nih.govresearchgate.net This enables the attachment of a wide variety of molecules, such as polyethylene (B3416737) glycol (PEG) to enhance solubility, or specific ligands for targeted interactions. iastate.eduacs.org The high density of these surface ligands makes SCMs a versatile platform for numerous applications, including their use as mimics of hydrolytic enzymes by attaching catalytic groups like imidazole. nih.govacs.org

Table 1: Synthesis and Properties of this compound-Based Surface-Cross-Linked Micelles (SCMs)

| Surfactant Component | Cross-Linker Type | Resulting Nanoparticle | Key Features | Research Finding |

|---|---|---|---|---|

| (4-Dodecyloxybenzyl)tripropargylammonium bromide | Diazide | Alkynyl-SCM | High density of surface alkyne groups. nih.govacs.org | Easily post-functionalized with azido-compounds for multifunctionality. nih.gov |

| Tripropargylammonium-functionalized cationic surfactant | Disulfide-containing diazide | Redox-responsive SCM | Breaks apart upon cleavage of surface cross-links. iastate.edu | Rapid release of surface-active materials triggered by reducing agents. iastate.edu |

Biofunctional Polymers (excluding biomedical dosage)

Two-Dimensional (2D) Materials Fabrication

This compound's role extends to the fabrication of novel two-dimensional materials, where it acts as a crucial cross-linking agent to create sheet-like polymeric structures.

A graphene-assisted strategy has been developed to synthesize highly functional and water-soluble polyglycerol nanosheets. researchgate.net In this method, a single layer of hyperbranched polyglycerol with azide (B81097) functional groups is first conjugated to a functional graphene template. researchgate.netresearchgate.net Subsequently, this compound is loaded onto the graphene surface. researchgate.netresearchgate.net An "on-face" click reaction occurs, laterally cross-linking the polyglycerol units. researchgate.netresearchgate.net The resulting polyglycerol nanosheets, with an average lateral size of 263 ± 53 nm and a thickness of 2.7 ± 0.2 nm, are then detached from the graphene template. researchgate.netresearchgate.net This innovative use of this compound enables the creation of 2D polymers that can be further functionalized, for example by sulfation, to mimic heparin sulfate (B86663) proteoglycans for biological applications. researchgate.netresearchgate.net

Development of Supramolecular Assemblies

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. This compound serves as a versatile scaffold for building molecules that can self-assemble into complex supramolecular structures.

Research has demonstrated the synthesis of gold(I) tripodal complexes derived from this compound and water-soluble phosphines. uam.esub.edursc.orgresearchgate.net These complexes have been shown to form supramolecular aggregates and long fibers in water. uam.esub.edursc.orgresearchgate.net The tripodal structure originating from the this compound core, combined with the presence of gold(I) atoms, creates a cavity that can interact with other molecules. uam.esrsc.org For instance, these assemblies have been shown to successfully encapsulate pyrene (B120774), a fluorescent probe, within their tripodal cavity in an aqueous environment. uam.esub.edursc.org

In a different approach, this compound has been used to create branched DNA structures for the generation of DNA nanostructures. nih.gov Oligonucleotides decorated with this compound side chains were synthesized. nih.gov Through "stepwise and double click" chemistry, these tripropargylated oligonucleotides were used to construct branched, Y-shaped, three-armed DNA molecules. nih.gov The subsequent annealing of this branched DNA with complementary oligonucleotides leads to the formation of supramolecular assemblies, highlighting a flexible method for creating complex DNA nanostructures for materials science applications. nih.gov

Host-Guest Systems and Molecular Recognition

Host-guest chemistry involves the complexation of a larger "host" molecule with a smaller "guest" molecule or ion, driven by non-covalent interactions. wikipedia.org This process is fundamental to molecular recognition, where a host selectively binds to a specific guest. colorado.edu this compound serves as a critical scaffold for constructing intricate host molecules.

Its three reactive arms can be linked to other molecular fragments to create cage-like structures with defined cavities. researchtrends.net For instance, this compound has been used in the synthesis of hemicryptophanes, which are chiral, cage-type molecular receptors. In one synthesis, a triazido-functionalized cyclotriveratrylene (B73569) (CTV) derivative, acting as a bowl-shaped platform, was reacted with this compound to form the final cage structure capable of encapsulating small guest molecules. researchtrends.net

Furthermore, gold(I) tripodal complexes derived from this compound have been shown to act as hosts for the fluorescent probe pyrene in aqueous solutions. ub.edu The tripodal structure creates a hydrophobic pocket that can encapsulate the pyrene guest molecule, demonstrating its utility in creating synthetic receptor systems. ub.edu The ability to build such host molecules is crucial for applications in sensing, separation science, and creating responsive materials. colorado.eduescholarship.org

Self-Assembling Properties of this compound Derivatives

Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions like hydrogen bonding, hydrophobic effects, and π-π stacking. researchgate.net this compound derivatives are adept at forming such assemblies.

Peptide Nanospheres: When this compound is used as a central scaffold and conjugated with azide-modified peptides via click chemistry, the resulting "triskelion" peptides can spontaneously assemble into nanospheres. researchgate.net This process can even become autocatalytic, providing a method for the continual generation of self-assembling peptide nanomaterials. researchgate.net

Glycoconjugate Gels: Trimeric glycoconjugates synthesized using a this compound core can act as low molecular weight gelators. nih.gov A glucose derivative, for example, formed stable supramolecular gels in numerous organic solvents. The dendritic design with multiple, identical functional groups enhances the intermolecular interactions necessary for gel formation. nih.gov

Gold(I) Aggregates: Tripodal gold(I) complexes synthesized from this compound and water-soluble phosphines spontaneously form supramolecular aggregates in water. ub.edu The formation of these large assemblies is driven by factors including the hydrophobic effect and metallophilic (Au-Au) interactions, demonstrating that even without aromatic groups for π-π stacking, complex self-assembly can be achieved. ub.edu

Formation of Fibrous Structures and Aggregates

A specific outcome of the self-assembly of this compound derivatives is the formation of elongated, fibrous structures.

Research has demonstrated that supramolecular aggregates of gold(I) tripodal complexes, derived from this compound, organize into very long fibers in aqueous solutions. ub.edu The simplicity of the molecular structure, which lacks traditional aromatic chromophores, highlights that the tripodal shape and the presence of gold(I) atoms are sufficient to drive the formation of these well-defined, one-dimensional nanostructures. ub.edu

In other contexts, protein aggregation into fibrous structures, such as amyloids, is a well-known phenomenon. nih.gov While not directly incorporating this compound into the primary structure, the study of synthetic systems that mimic this behavior is crucial. The controlled aggregation of this compound-based peptide conjugates into ordered structures provides a valuable model for understanding and controlling such processes. researchgate.netuzh.ch

Integration into Fluorescence-Based Chemosensors and Recognition Systems

This compound is a pivotal component in the design of fluorescent chemosensors due to its propeller-like structure, which can be readily functionalized with fluorophores and binding sites. acs.orgacs.org These sensors operate by signaling the presence of a target analyte, typically a metal ion, through a change in their fluorescence properties. researchgate.netnih.gov The use of click chemistry to attach fluorophores like pyrene to the this compound core is a common and effective strategy. acs.orgacs.org

A notable design involves creating a pyrene-linked tris-triazole amine sensor from this compound and pyrene azide. acs.orgacs.org In the absence of a target ion, the pyrene units are close enough to form an "excimer," which has a characteristic, lower-energy fluorescence. acs.org Upon binding a metal ion like Zn²⁺, the flexible arms of the sensor form a binding pocket, forcing the pyrene units apart. acs.orgseela.net This separation prevents excimer formation and restores the higher-energy monomer fluorescence, leading to a ratiometric "on-off" or "off-on" signal that is highly sensitive and selective. acs.orgacs.orgseela.net

These chemosensors have demonstrated high selectivity for various metal ions. For example, a sensor based on a this compound-pyrene adduct showed high selectivity for Zn²⁺ ions over many other competing cations. acs.orgseela.net The three triazole units formed through the click reaction create a specific binding pocket that is geometrically suited for the Zn²⁺ ion. acs.orgacs.org

Below is a table summarizing the research findings for a prominent this compound-based chemosensor.

| Sensor Structure | Target Analyte | Detection Mechanism | Key Findings | Detection Limit (LOD) |

| This compound-Pyrene Azide Click Adduct | Zinc (Zn²⁺) | Ratiometric change from excimer to monomer fluorescence. acs.orgacs.org | Highly selective "turn-on" fluorescence response. acs.org The ratio of monomer to excimer fluorescence intensity increased 80-fold. acs.org | 0.2 µM acs.orgseela.net |

This ability to design sensitive and selective fluorescent sensors makes this compound a valuable tool for detecting biologically and environmentally significant metal ions. researchgate.netresearchgate.net

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including tripropargylamine. jeolusa.commdpi.com It provides detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon-¹³ (¹³C). mdpi.com

The chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of a nucleus. core.ac.uklibretexts.org Spin-spin coupling, the interaction between adjacent non-equivalent nuclei, results in the splitting of NMR signals, providing information about the connectivity of atoms. libretexts.org The integration of the signal area corresponds to the relative number of nuclei responsible for the resonance. core.ac.uk

For this compound, ¹H NMR and ¹³C NMR spectra provide definitive confirmation of its structure. The key resonances include signals for the acetylenic protons and carbons, as well as the methylene (B1212753) protons and the tertiary carbon atom.

¹H NMR Data for this compound:

Methylene protons (-CH₂-): These protons typically appear as a doublet due to coupling with the adjacent acetylenic proton.

Acetylenic proton (≡C-H): This proton appears as a triplet due to coupling with the adjacent methylene protons.

¹³C NMR Data for this compound:

Methylene carbon (-CH₂-): The signal for this carbon appears in the aliphatic region of the spectrum.

Quaternary carbon (N-C): This carbon atom attached to the nitrogen.

Acetylenic carbons (C≡C): Two distinct signals are expected for the two carbons of the alkyne group.

| Nucleus | Technique | Expected Chemical Shift (ppm) | Multiplicity | Structural Information |

|---|---|---|---|---|

| ¹H | ¹H NMR | ~3.3 | Doublet | Methylene protons (-CH₂-) adjacent to alkyne |

| ¹H | ¹H NMR | ~2.2 | Triplet | Acetylenic proton (≡C-H) |

| ¹³C | ¹³C NMR | ~40 | Methylene carbon (-CH₂-) | |

| ¹³C | ¹³C NMR | ~70 | Internal acetylenic carbon (-C≡) | |

| ¹³C | ¹³C NMR | ~80 | Terminal acetylenic carbon (≡CH) |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify functional groups within a molecule. photothermal.comedinst.comtriprinceton.org IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations that result in a change in the dipole moment. photothermal.comedinst.com Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light, where the frequency shifts are related to vibrational modes that cause a change in the molecule's polarizability. photothermal.comedinst.com

For this compound, both techniques provide characteristic signals for its key functional groups:

C-H stretch (alkyne): A sharp, prominent peak is observed around 3300-3250 cm⁻¹ in the IR spectrum, corresponding to the stretching vibration of the terminal alkyne C-H bond. This band is also typically strong in the Raman spectrum.

C≡C stretch (alkyne): The carbon-carbon triple bond stretch appears as a weak to medium intensity band in the IR spectrum in the range of 2150-2100 cm⁻¹. Due to the symmetry of the alkyne group, this vibration is often stronger and more easily observed in the Raman spectrum.

C-H stretch (alkane): The stretching vibrations of the methylene C-H bonds are observed in the 3000-2850 cm⁻¹ region.

C-N stretch: The stretching vibration of the carbon-nitrogen bond typically appears in the fingerprint region of the spectrum, between 1250 and 1020 cm⁻¹.

The combination of IR and Raman spectroscopy provides a comprehensive vibrational fingerprint of this compound, allowing for its unambiguous identification and the study of its involvement in chemical reactions, such as polymerization or surface modification, by monitoring the disappearance or shifting of these characteristic bands. cigrjournal.org

Mass Spectrometry Techniques (e.g., MALDI-TOF MS) for Molecular Weight Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. nih.gov For polymers and large biomolecules, soft ionization techniques are preferred as they minimize fragmentation. rcpath.org Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a particularly suitable method for the analysis of polymers. sigmaaldrich.comautobio.com.cn

In MALDI-TOF MS, the analyte is co-crystallized with a matrix material. A pulsed laser irradiates the sample, causing desorption and ionization of the analyte molecules with minimal fragmentation. autobio.com.cn The ions are then accelerated into a time-of-flight analyzer, where they are separated based on their m/z ratio, as ions with lower mass travel faster and reach the detector first. autobio.com.cn

This technique is instrumental in characterizing polymers derived from this compound. It allows for the determination of the molecular weight distribution, including the number-average molecular weight (Mn) and weight-average molecular weight (Mw), as well as the polydispersity index (PDI = Mw/Mn). sigmaaldrich.com Furthermore, MALDI-TOF MS can provide information about the structure of the repeating units and the nature of the end groups in the polymer chain. sigmaaldrich.com

Gel Permeation Chromatography (GPC) for Polymer Characterization

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a vital technique for characterizing the molecular weight and molecular weight distribution of polymers. researchgate.netintertek.comdksh.com GPC separates molecules based on their hydrodynamic volume or size in solution. researchgate.net

The process involves dissolving the polymer in a suitable solvent and passing it through a column packed with porous gel beads. researchgate.netintertek.com Larger molecules cannot enter the pores and thus elute first, while smaller molecules can penetrate the pores to varying extents and have a longer retention time. intertek.com

For polymers synthesized from this compound, GPC is used to determine key parameters such as:

Number-average molecular weight (Mn): The statistical average molecular weight of all polymer chains. researchgate.net

Weight-average molecular weight (Mw): An average that gives more weight to heavier molecules. researchgate.net

Polydispersity Index (PDI): The ratio of Mw to Mn, which indicates the breadth of the molecular weight distribution. researchgate.netresolvemass.ca A PDI value close to 1.0 suggests a narrow distribution, indicative of a well-controlled polymerization.

GPC is often coupled with various detectors, such as refractive index (RI), UV-Vis, and light scattering detectors, to obtain comprehensive information about the polymer. intertek.comrudolphresearch.com

| Parameter | Description | Significance |

|---|---|---|

| Number-Average Molecular Weight (Mn) | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. | Relates to properties like colligative properties. |

| Weight-Average Molecular Weight (Mw) | An average molecular weight where the contribution of each molecule is weighted by its mass. | Influences bulk properties like melt viscosity and toughness. |

| Polydispersity Index (PDI) | The ratio of Mw to Mn (Mw/Mn). | A measure of the broadness of the molecular weight distribution. |

X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative technique used to determine the elemental composition and chemical state of the elements within the top 1 to 10 nanometers of a material's surface. thermofisher.comwikipedia.orgthermofisher.com

XPS operates by irradiating a material's surface with a beam of X-rays, which causes the emission of core-level electrons. thermofisher.comeag.com The kinetic energy of these photoelectrons is measured, and from this, the binding energy can be calculated. eag.com The binding energy is characteristic of the element and its chemical environment, allowing for the identification of elements and their oxidation states. wikipedia.orgeag.com

In the context of this compound, XPS is particularly useful for analyzing surfaces that have been modified with this compound or its polymers. For example, it can be used to:

Confirm the presence of nitrogen and carbon from this compound on a substrate.

Investigate the chemical bonding environment of the nitrogen and carbon atoms, providing insights into the success of surface functionalization.

Perform depth profiling by combining XPS with ion beam etching to determine the thickness and composition of thin films derived from this compound. wikipedia.orgphi.com

Fluorescence Spectroscopy and Imaging Applications

Fluorescence spectroscopy is a highly sensitive technique that investigates the electronic transitions of molecules. It involves exciting a sample with light of a specific wavelength and detecting the emitted light, which is typically of a longer wavelength. This technique is valuable for studying the properties of fluorescent molecules and materials.

While this compound itself is not inherently fluorescent, it is a versatile building block for synthesizing fluorescent materials. The terminal alkyne groups of this compound can readily undergo "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), with fluorescent azide-containing molecules like pyrene (B120774) azide (B81097). This allows for the straightforward labeling of molecules and materials with fluorescent probes.

These fluorescently labeled materials find applications in:

Fluorescence Imaging: The resulting fluorescent compounds can be used as probes for imaging in biological systems, such as live cell imaging. core.ac.uk

Sensing: Changes in the fluorescence properties (intensity, wavelength, lifetime) upon interaction with specific analytes can be used for chemical sensing.

Materials Science: Fluorescence spectroscopy can be used to study the degradation and photo-oxidation of polymers containing fluorescent moieties. polimi.it For example, changes in fluorescence spectra and lifetime can indicate modifications in the polymer's molecular weight or chemical structure. polimi.itmdpi.com

Small-Angle X-ray Scattering (SAXS) for Supramolecular Structure Analysis

Small-Angle X-ray Scattering (SAXS) is a powerful technique for analyzing the structure of materials at the nanoscale, typically in the range of 1 to 100 nm. nih.govnih.gov It provides information about the size, shape, and arrangement of macromolecules and supramolecular assemblies in solution or in the solid state. nih.govnih.gov

SAXS works by measuring the elastic scattering of X-rays at very small angles from a sample. The scattering pattern is related to the electron density fluctuations within the material. mdpi.com

For polymers and supramolecular structures derived from this compound, SAXS can be used to:

Determine the size and shape of micelles or nanoparticles formed by self-assembly. researchgate.net

Investigate the morphology of block copolymers in solution.

Study the hierarchical structure of complex polymer systems.

Provide low-resolution structural models of macromolecules and their complexes in their native state. nih.gov

SAXS is particularly valuable for studying flexible or disordered systems and can be used in conjunction with high-resolution techniques to build comprehensive structural models. nih.govrsc.org

Rotational Spectroscopy for Gas-Phase Species Analysis

Rotational spectroscopy is a powerful and high-precision technique used to determine the geometry, electric dipole moment, and inter- and intra-molecular interactions of molecules in the gas phase. ifpan.edu.plwikipedia.org It measures the energies of transitions between quantized rotational states, providing a unique "fingerprint" for a molecule that can be used for its identification in complex environments like the interstellar medium. unibo.itosti.gov Analysis of a rotational spectrum allows for the determination of highly precise rotational and centrifugal distortion constants. ifpan.edu.pl

While detailed studies focusing on the comprehensive rotational spectrum of the this compound molecule itself are not prominently available in the surveyed literature, its role as a precursor in generating other unstable species for gas-phase analysis has been documented. Research has utilized this compound in flash vacuum pyrolysis experiments to produce smaller, unsaturated carbon chains whose rotational spectra are of significant interest. acs.orgnih.gov

In one such study, this compound was used as a starting material to generate allenylacetylene in the gas phase. acs.org The process involved flash vacuum pyrolysis where vapors of this compound were passed through a pyrolysis system at a high temperature. The resulting products were then analyzed using rotational spectroscopy. This method proved effective for producing allenylacetylene, with the signal strength being comparable to that obtained when using dipropargylamine (B1361397) as the precursor. acs.org Although the primary analysis focused on the pyrolysis products rather than the precursor, this application demonstrates the utility of this compound in facilitating the spectroscopic characterization of highly reactive, transient species. acs.orgresearchgate.net

The experimental conditions for the production of allenylacetylene from this compound are detailed below.

| Parameter | Value | Reference |

|---|---|---|

| Precursor Compound | This compound | acs.org |

| Technique | Flash Vacuum Pyrolysis | acs.org |

| Pyrolysis Temperature | 800 °C | acs.org |

| Absorption Cell Pressure | ~10 mTorr | acs.org |

| Target Molecule Studied | Allenylacetylene | acs.orgnih.gov |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules like tripropargylamine. wikipedia.orgscispace.comnih.govyoutube.com DFT studies have been instrumental in understanding the intricacies of reactions involving this compound, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). chemrxiv.orgrsc.org

For instance, DFT calculations have been employed to study the reaction mechanism between this compound and benzyl (B1604629) azide (B81097). These studies help in elucidating the stability and reactivity trends of the involved molecules. The insights gained from DFT can predict whether a reaction will proceed and what the most likely products will be.

In the context of CuAAC reactions, DFT has been used to investigate the thermodynamics and kinetics of the reaction between 2-azidoethanol (B47996) and 3-propargylamine in the presence of various transition metal catalysts. rsc.org Such computational studies can analyze the influence of different substituents on the alkyne moiety and the effect of isotopic substitution on the reaction pathway. rsc.org

Furthermore, DFT is utilized to explore the electronic properties that govern the reactivity of this compound. By calculating parameters such as molecular orbital energies, dipole moment, and isotropic polarizability, researchers can gain a deeper understanding of its chemical behavior. nih.gov These computational approaches provide a theoretical framework that complements experimental findings, offering a more complete picture of the molecule's characteristics. scispace.comrsc.org

Ab Initio Calculations for Magnetic Properties and Excitation Energies

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are crucial for determining the magnetic properties and excitation energies of this compound and its complexes. rsc.orgmpie.deaps.orgmdpi.com These methods provide detailed insights into the electronic states and transitions within a molecule.

For metal complexes involving ligands derived from this compound, ab initio multireference methods can be used to analyze the magnetic properties of low-lying electronic states. ub.edu These calculations can determine parameters such as second-order anisotropy and excitation energies, which are fundamental to understanding the magnetic behavior of these compounds. ub.edu The results from these calculations can be compared with experimental data to validate the theoretical models. ub.edu

The computation of excitation energies is another significant application of ab initio methods. rsc.org Time-dependent density functional theory (TD-DFT), a related approach, is often used to calculate vertical singlet-singlet valence excitation energies. rsc.org These theoretical predictions are vital for interpreting experimental absorption and emission spectra. nih.gov For large organic molecules, including those derived from this compound, accurate prediction of excitation energies helps in understanding their photophysical properties. rsc.org

Theoretical studies can also model the influence of the molecular geometry on the magnetic properties. rsc.org By performing calculations on different structural conformations, researchers can establish a relationship between the structure and the resulting magnetic behavior. This is particularly important for understanding single-molecule magnets and other magnetic materials. rsc.orgrsc.org

Mechanistic Pathway Elucidation through Computational Modeling

Density Functional Theory (DFT) is frequently used to investigate reaction mechanisms. For example, in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, DFT calculations have been used to explore the roles of mononuclear and dinuclear copper species in the catalytic cycle. researchgate.net These studies can help determine the rate-determining step of the reaction and understand how different catalysts and substrates influence the reaction kinetics. researchgate.netacs.org

Computational models can also be used to explore alternative reaction mechanisms. For instance, in the cycloaddition reaction between propargylamines and azides, different potential pathways can be modeled to determine the most energetically favorable route. rsc.org This can involve locating transition states on the potential energy surface using methods like the nudged elastic band (NEB) technique. rsc.org

Furthermore, computational modeling can provide insights into the role of solvents and other environmental factors on the reaction mechanism. rsc.org While some calculations are performed in the gas phase, more advanced models can include explicit solvent molecules to better represent the reaction conditions. rsc.org This level of detail is crucial for accurately predicting reaction outcomes and for designing more efficient synthetic routes. pnas.org

Ligand Field Theory Applications in Metal Complex Design

Ligand Field Theory (LFT) is a theoretical framework that describes the electronic structure and bonding in coordination complexes, and it is highly applicable to the design of metal complexes involving this compound-derived ligands. libretexts.orgbritannica.comwikipedia.orglibretexts.org LFT explains how the interaction between the metal ion and the ligands affects the energies of the metal's d-orbitals, which in turn determines the complex's magnetic, optical, and chemical properties. britannica.com